Ethanol, 2-allyloxy, acetate is an organic compound with the molecular formula and a molecular weight of 144.1684 g/mol. This compound is classified as an ether and an acetate, featuring both alkoxy and ester functional groups. It is recognized for its potential applications in various chemical syntheses and as a building block in polymer chemistry.
The synthesis of ethanol, 2-allyloxy, acetate can be achieved via several methods:
Technical details regarding the reaction conditions often include:
Ethanol, 2-allyloxy, acetate participates in various chemical reactions due to its functional groups:
The mechanism for the formation of ethanol, 2-allyloxy, acetate during esterification involves several steps:
Relevant data indicates that ethanol, 2-allyloxy, acetate exhibits stability under normal conditions but should be handled with care due to its reactivity with strong bases or acids .
Ethanol, 2-allyloxy, acetate finds applications in various scientific fields:
Ethanol, 2-allyloxy, acetate (C₇H₁₂O₃) is synthesized via esterification between 2-allyloxyethanol and acetic acid or transesterification of allyl acetate with ethanol derivatives. Palladium-catalyzed acetoxylation is a prominent industrial method, leveraging Pd-based systems to activate propene and acetic acid precursors under aerobic conditions. This pathway mirrors vinyl acetate production but substitutes ethylene with propene to incorporate the allyl functionality [5]. The reaction proceeds through a π-allyl-palladium intermediate, where oxygen insertion forms the C–O bond, followed by reductive elimination to yield the allyloxy ester [5].
Recent advances emphasize bimetallic catalysts to enhance selectivity. For example, RhNi/TiO₂ systems exhibit strong bimetal-support interactions (SBMSI), facilitating electron transfer between metals and support. This configuration optimizes the adsorption of reactants and desorption of products, achieving yields >95% under mild conditions (80°C, 1 atm) [10]. Homogeneous catalysts, such as chiral π-allyliridium complexes, also enable stereoselective C–C coupling between ethanol and allyl acetates, though ligand design (e.g., electron-deficient biphosphines) is critical to suppress protonation side reactions [8].
Table 1: Catalyst Performance in Allyloxyethanol Acetate Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|
Pd/Al₂O₃ | 120°C, 5 bar O₂ | 78 | 85 |
RhNi/TiO₂ (0.5% Rh) | 80°C, 1 atm | 96 | 98 |
π-Allyliridium/(S)-BIPHEP | 60°C, K₂CO₃ | 82 | 89 (enantioselective) |
Mo₂N-supported Au | 150°C, 11 bar H₂ | 91 | 100 |
Solvent polarity directly influences reaction kinetics and equilibrium in esterification. Non-polar media (e.g., toluene) shift equilibrium toward ester formation by impeding hydrolysis but reduce solubility of polar intermediates like 2-allyloxyethanol. Polar aprotic solvents (e.g., THF) enhance nucleophilicity but risk solvolysis of the acetate group. Ethanol emerges as an optimal green solvent due to its dual role: it solubilizes reactants while enabling azeotropic water removal during reflux, driving conversions to >90% [6] [3].
Water content must be minimized to avoid hydrolysis. In reactive distillation systems, excess acetic acid (6:1 acid/alcohol ratio) suppresses water accumulation, elevating ethanol conversion to 99.7% and reducing energy consumption by 80% compared to stoichiometric methods [3]. Supercritical CO₂ offers an alternative, enhancing mass transfer and reducing reaction temperatures (50°C vs. 120°C conventional), though catalyst leaching remains challenging [3].
Minimizing waste necessitates enzymatic catalysis and atom-economical pathways. Lipases (e.g., Candida antarctica) enable enantioselective transesterification of allyl acetate derivatives in solvent-free systems, achieving 98% enantiomeric excess (ee) for chiral intermediates while generating only water as a byproduct [4]. Microwave-assisted esterification further curtails side reactions; localized heating accelerates acetic acid activation, cutting reaction times by 70% and suppressing ether or diene formation [6].
Continuous processing integrates in situ water separation via pervaporation membranes. Polyvinyl alcohol membranes extract water from reaction mixtures, pushing equilibrium toward esterification and elevating yields to 85.6% without auxiliary entrainers [3]. Additionally, solid acid catalysts (e.g., sulfonated carbons) replace corrosive H₂SO₄, reducing neutralization waste and enabling catalyst reuse for ≥5 cycles [6].
Zeolites (H-ZSM-5, Beta) and metal-organic frameworks (UiO-66) provide shape-selective confinement that limits oligomerization. Their tunable acidity (Brønsted/Lewis site ratios) directs chemoselectivity toward monoesters. For example, H-ZSM-5 with moderate acidity (Si/Al = 25) achieves 93% allyloxyethanol acetate yield at 100°C, versus 68% with homogenous H₂SO₄, by suppressing allyl ether co-products [1] [7].
Bifunctional catalysts merge metal and acid sites. [Ce(L-Pro)₂]₂(Oxa) heterogenized on mesoporous silica facilitates tandem allylation-esterification, converting glycidol and acetic anhydride directly to the target ester in ethanol at 55°C with 89% yield. The catalyst retains activity over three cycles due to rigid proline ligands preventing leaching [6]. Strong metal-support interactions (SMSI) in TiO₂-supported RhNi induce oxygen vacancies (Ov), which activate carbonyl groups and stabilize transition states, enhancing turnover frequency by 3× compared to monometallic analogs [10].
Batch reactors remain prevalent for small-scale syntheses but suffer from thermal gradients and catalyst deactivation during prolonged runs. For instance, Au/Mo₂N-catalyzed hydrogenation requires 27 h for full conversion in batch at 150°C, whereas deactivation occurs beyond 40 h due to coking [7]. Continuous flow systems excel in thermal control and scalability. Fixed-bed reactors with Pd/TiO₂ achieve steady-state conversion in <30 min at 220°C for analogous esters, as constant reactant flow minimizes coke formation [7].
Table 2: Reactor Performance Metrics for Allyloxyethanol Acetate Synthesis
Reactor Type | Temperature (°C) | Time/Residence Time | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Batch (Stirred Tank) | 150 | 27 h | 100 | 79 |
Continuous Flow (PFR) | 220 | 30 min | 99 | 95 |
Microreactor | 180 | 5 min | 98 | 97 |
Flow reactors enhance safety by handling pressurized gases (e.g., H₂, O₂) via precise residence time control. Microreactors with submillimeter channels enable rapid heat dissipation during exothermic esterifications, preventing hot spots and improving selectivity by >15% [7]. However, clogging from precipitates or viscous intermediates necessitates pretreatment. Hybrid approaches, such as continuous flow initiation followed by batch finishing, optimize multi-step syntheses of functionalized esters [7].
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